2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide
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Overview
Description
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound that features a furan ring substituted with a bromo group and a dimethylamino group
Preparation Methods
The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-nitrofuran and dimethylamine.
Reaction Conditions:
Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazinecarboxamide under controlled conditions to yield the target compound.
Chemical Reactions Analysis
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions and bases like sodium hydroxide for deprotonation steps.
Major Products: The reactions yield various substituted derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent against resistant bacterial strains.
Industry: It is utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide involves:
Molecular Targets: The compound interacts with bacterial enzymes, inhibiting their function.
Pathways Involved: It disrupts the synthesis of essential biomolecules in bacteria, leading to cell death.
Comparison with Similar Compounds
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide can be compared with other furan derivatives:
Similar Compounds: Examples include 2-furoic acid, 2,5-furandicarboxylic acid, and nitrofurantoin.
Properties
Molecular Formula |
C8H11BrN4O2 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C8H11BrN4O2/c1-13(2)7-6(9)3-5(15-7)4-11-12-8(10)14/h3-4H,1-2H3,(H3,10,12,14)/b11-4+ |
InChI Key |
IIFRUFMNEHCUEU-NYYWCZLTSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(O1)/C=N/NC(=O)N)Br |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NNC(=O)N)Br |
Origin of Product |
United States |
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